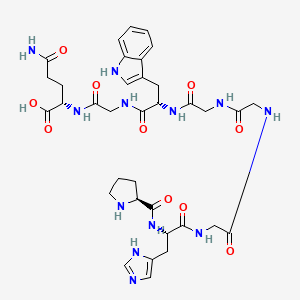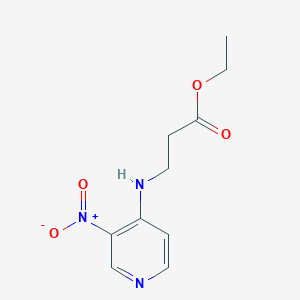![molecular formula C22H25ClN6O2S2 B12566371 4-[[2-imino-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-4-yl]disulfanyl]-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-2-imine CAS No. 175669-17-7](/img/structure/B12566371.png)
4-[[2-imino-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-4-yl]disulfanyl]-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-2-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Polycarpine hydrochloride is a chemical compound known for its broad-spectrum inhibitory activity against various pathogens. It is derived from the marine organism Polycarpa aurata and exhibits significant antiviral and antifungal properties. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of viral infections.
准备方法
Synthetic Routes and Reaction Conditions: Polycarpine hydrochloride can be synthesized through a multi-step process involving the extraction of the active compound from Polycarpa aurata, followed by chemical modification to obtain the hydrochloride salt. The extraction typically involves solvent extraction methods, where the organism is processed to isolate the active compound.
Industrial Production Methods: In an industrial setting, the production of polycarpine hydrochloride involves large-scale extraction and purification processes. The extracted compound is subjected to various chemical reactions to convert it into the hydrochloride form. This process includes:
Extraction: Using solvents like ethanol or methanol to extract the active compound.
Purification: Employing techniques such as chromatography to purify the compound.
Conversion to Hydrochloride: Reacting the purified compound with hydrochloric acid to form polycarpine hydrochloride.
化学反应分析
Types of Reactions: Polycarpine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, polycarpine hydrochloride can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert polycarpine hydrochloride into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms of the compound.
科学研究应用
Polycarpine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its antiviral and antifungal properties, making it a potential candidate for developing new therapeutic agents.
Medicine: Investigated for its potential use in treating viral infections, particularly those caused by coronaviruses.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
Polycarpine hydrochloride can be compared with other similar compounds such as pilocarpine hydrochloride and other muscarinic receptor agonists. While pilocarpine hydrochloride is primarily used for its cholinergic effects in treating conditions like glaucoma and dry mouth, polycarpine hydrochloride is unique in its broad-spectrum antiviral and antifungal activity.
相似化合物的比较
Pilocarpine Hydrochloride: Used in ophthalmology and for treating dry mouth.
Muscarinic Receptor Agonists: A class of compounds with similar cholinergic activity but different therapeutic applications.
Polycarpine hydrochloride stands out due to its unique source and broad-spectrum activity, making it a valuable compound for further research and development in antiviral therapies.
属性
CAS 编号 |
175669-17-7 |
|---|---|
分子式 |
C22H25ClN6O2S2 |
分子量 |
505.1 g/mol |
IUPAC 名称 |
5-[[2-amino-5-(4-methoxyphenyl)-3-methylimidazol-4-yl]disulfanyl]-4-(4-methoxyphenyl)-1-methylimidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C22H24N6O2S2.ClH/c1-27-19(17(25-21(27)23)13-5-9-15(29-3)10-6-13)31-32-20-18(26-22(24)28(20)2)14-7-11-16(30-4)12-8-14;/h5-12H,1-4H3,(H2,23,25)(H2,24,26);1H |
InChI 键 |
RCGKFYXICZRWQU-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(N=C1N)C2=CC=C(C=C2)OC)SSC3=C(N=C(N3C)N)C4=CC=C(C=C4)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate](/img/structure/B12566292.png)
![N-[(1E)-Ethylidene]-4-nitro-1H-imidazole-5-carboxamide](/img/structure/B12566294.png)

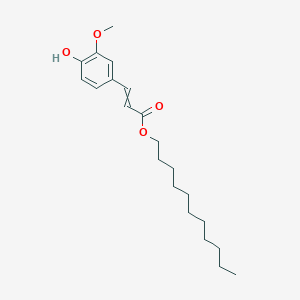
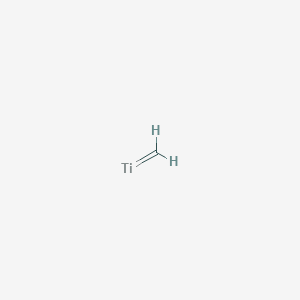
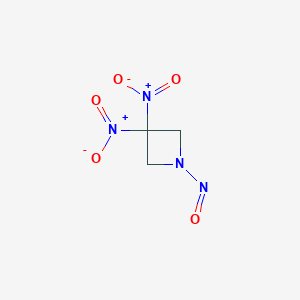
![tert-Butyl 15-(piperazin-1-yl)-4-oxa-3,8,11,17-tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-8-carboxylate](/img/structure/B12566311.png)
![Diethyl 3,3'-[bis(dodecylsulfanyl)stannanediyl]dipropanoate](/img/structure/B12566314.png)
![13-oxa-3,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),4,7,9,11,14,16-octaene](/img/structure/B12566328.png)
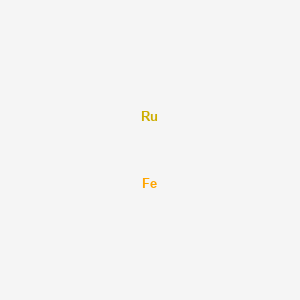
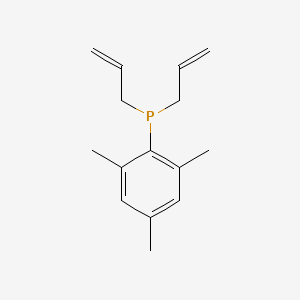
![[(R,E)-2-Hydroxy-3-pentenyl]carbamic acid tert-butyl ester](/img/structure/B12566362.png)
